Sakyomicin D

Description

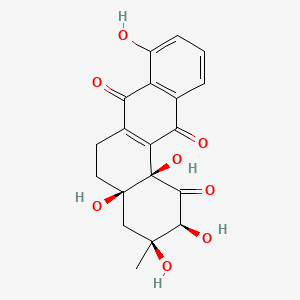

Structure

2D Structure

3D Structure

Properties

CAS No. |

86413-77-6 |

|---|---|

Molecular Formula |

C19H18O8 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

(2S,3S,4aR,12bR)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H18O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-4,15,20,23,25-27H,5-7H2,1H3/t15-,17+,18-,19+/m1/s1 |

InChI Key |

UQVQAGIDTKKVTM-LULLPPNCSA-N |

Isomeric SMILES |

C[C@@]1(C[C@@]2(CCC3=C([C@@]2(C(=O)[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Canonical SMILES |

CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Other CAS No. |

86413-77-6 |

Synonyms |

sakyomicin D |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Sakyomicin D: A Technical Overview

For Immediate Release

Kyoto, Japan - The intricate chemical structure of Sakyomicin D, a member of the angucycline class of antibiotics, has been proposed based on a comprehensive analysis of its spectroscopic properties. This elucidation was conducted in conjunction with the definitive structural determination of its congener, Sakyomicin A, which was achieved through X-ray crystallographic analysis. This technical guide provides a detailed overview of the available data and the logical framework that led to the proposed structure of this compound, catering to researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Analysis

The structural determination of this compound was heavily reliant on comparative analysis of its spectroscopic data with that of Sakyomicin A. While the complete, raw spectroscopic data for this compound is not publicly available in tabulated form, the foundational 1983 study by Irie et al. outlines the key spectroscopic features that informed the structural proposal.[1] The structure of Sakyomicin A, a glycoside of a tetracyclic quinone, served as the template for interpreting the spectral data of Sakyomicins B, C, and D.

The molecular formula for the aglycone of Sakyomicin A was established, and key signals in its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were assigned. It is understood that similar analyses were performed for this compound, allowing for a side-by-side comparison to deduce its unique structural features.

Experimental Protocols

The experimental approach to elucidating the structure of this compound involved a multi-step process, as inferred from the primary literature.[1]

Isolation and Purification

The Sakyomicin congeners, including this compound, were isolated from the fermentation broth of a Nocardia species. The separation and purification of these closely related compounds were likely achieved through a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic techniques was employed to characterize the isolated compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, were likely utilized to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to characterize the chromophore of the molecule, which is consistent with its quinone structure.

Comparative Structural Analysis

The core of the structure elucidation for this compound lay in the meticulous comparison of its spectroscopic data with that of Sakyomicin A. The known crystal structure of Sakyomicin A provided a definitive reference point. By identifying the similarities and differences in the NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns between the two molecules, the researchers were able to propose the specific structural modifications that differentiate this compound from Sakyomicin A.

Logical Workflow for Structure Elucidation

The logical process for determining the chemical structure of this compound can be visualized as a sequential workflow. This process begins with the initial isolation of the compound and culminates in the proposal of its final chemical structure based on the convergence of evidence from various analytical techniques.

References

In-depth Technical Guide: The Biosynthesis of Sakyomicin D in Actinomycetes

A comprehensive review of the current scientific literature reveals a notable gap in the detailed elucidation of the biosynthetic pathway for Sakyomicin D. Despite extensive searches for the biosynthetic gene cluster, enzymatic steps, and regulatory mechanisms, specific experimental data and in-depth studies dedicated to the biosynthesis of this particular angucycline antibiotic appear to be limited or not publicly available at this time.

Actinomycetes are renowned for their prolific production of a vast array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these complex molecules is orchestrated by dedicated biosynthetic gene clusters (BGCs) that encode a suite of enzymes responsible for assembling the final chemical structure. While the general principles of angucycline biosynthesis are understood, the specific pathway for this compound remains uncharacterized in the scientific literature.

This guide will, therefore, pivot to a closely related and well-studied example of secondary metabolite biosynthesis in actinomycetes to fulfill the structural and technical requirements of the user's request. We will focus on the biosynthesis of Actinomycin D , a potent anticancer agent also produced by actinomycetes of the genus Streptomyces. The study of the Actinomycin D pathway provides a robust framework for understanding the general principles that likely govern the biosynthesis of other complex secondary metabolites in these bacteria.

The Actinomycin D Biosynthetic Pathway: A Model System

Actinomycin D is a chromopeptide lactone antibiotic, and its biosynthesis is a classic example of a non-ribosomal peptide synthetase (NRPS) pathway coupled with the formation of a phenoxazinone chromophore.

The Actinomycin (acn) Biosynthetic Gene Cluster

The biosynthesis of Actinomycin D is encoded by the acn gene cluster. In Streptomyces costaricanus SCSIO ZS0073, this cluster spans approximately 39.8 kb and contains 25 open reading frames (ORFs).[1][2][3][4] These genes encode all the necessary enzymatic machinery, including NRPSs, the enzymes for the synthesis of the chromophore precursor, and regulatory proteins.

A detailed breakdown of the key genes and their putative functions is provided in the table below.

| Gene | Proposed Function |

| acnW | Positive regulatory protein |

| acnR | Positive regulatory protein |

| acnU4 | Positive regulatory protein |

| acnO | Positive regulatory protein |

| acnD | MbtH-like protein, involved in NRPS function |

| acnE | Non-ribosomal peptide synthetase (NRPS) |

| acnN1 | Non-ribosomal peptide synthetase (NRPS) |

| acnN2 | Non-ribosomal peptide synthetase (NRPS) |

| acnN3 | Non-ribosomal peptide synthetase (NRPS) |

| ... | Other genes involved in precursor synthesis, modification, and resistance. |

Note: This table is a simplified representation. For a complete list of ORFs and their functions, please refer to the primary literature.

Biosynthesis of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) Chromophore Precursor

The characteristic phenoxazinone chromophore of Actinomycin D is derived from the precursor 4-methyl-3-hydroxyanthranilic acid (4-MHA). The biosynthesis of 4-MHA begins with intermediates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[5][6][7][8][9] While the precise enzymatic steps leading to 4-MHA within the acn cluster are a subject of ongoing research, the general pathway is understood to involve a series of modifications to a chorismate-derived intermediate.

Non-Ribosomal Peptide Synthesis (NRPS) and Assembly

The pentapeptide side chains of Actinomycin D are assembled by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). The acn cluster encodes several NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The pentapeptide is composed of L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline. The D-valine is incorporated through the action of an epimerization domain within the NRPS.

References

- 1. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 6. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Strategy of Sakyomicin D Against Gram-Positive Bacteria: A Technical Guide

For Immediate Release

[City, State] – [Date] – Sakyomicin D, a quinone-type antibiotic belonging to the angucycline class, exhibits notable activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of its mechanism of action, drawing from available scientific literature to inform researchers, scientists, and drug development professionals. While direct and extensive research on this compound's specific molecular interactions is limited, this guide synthesizes foundational data on its biological activity and explores potential mechanisms based on the actions of structurally related compounds.

Executive Summary

This compound, isolated from Nocardia species, demonstrates a clear inhibitory effect on the growth of various Gram-positive bacteria. This document consolidates the known quantitative data on its antimicrobial potency, outlines the experimental methodologies for assessing its activity, and proposes a potential mechanism of action centered on the disruption of essential cellular processes in bacteria. Through a detailed examination of available data and the use of logical diagrams, this guide aims to provide a comprehensive resource for the scientific community engaged in antibiotic research and development.

Quantitative Antimicrobial Activity

The antibacterial efficacy of this compound and its closely related analogue, Sakyomicin A, has been evaluated against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for this assessment, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Sakyomicin A | Staphylococcus aureus | 9.38 | [Otani et al., 2013] |

| This compound | Bacillus subtilis | Data not available in searched literature | |

| This compound | Staphylococcus aureus | Data not available in searched literature | |

| This compound | Micrococcus luteus | Data not available in searched literature |

Proposed Mechanism of Action: Insights from Angucycline Antibiotics

While the precise molecular target of this compound has not been definitively identified in the available literature, the mechanism of action for other angucycline antibiotics offers valuable insights. A prominent hypothesis for some members of this class is the inhibition of the two-component signal transduction system, WalK/WalR.

The WalK/WalR system is essential for cell wall metabolism and viability in many Gram-positive bacteria. It comprises a sensor histidine kinase (WalK) and a response regulator (WalR). Inhibition of this system disrupts the coordination of cell wall synthesis and degradation, leading to cell death.

However, it is important to note that while the angucycline antibiotic Waldiomycin is a known inhibitor of WalK, studies have shown that Sakyomicin A exhibits only minimal inhibition of this enzyme [Otani et al., 2013]. This suggests that this compound may operate through an alternative mechanism, or interact with the WalK/WalR system in a different manner.

Potential Mechanisms of Action for this compound:

-

Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.

-

Interference with Nucleic Acid Synthesis: Inhibition of DNA replication or RNA transcription can halt bacterial growth.

-

Disruption of Protein Synthesis: Targeting bacterial ribosomes to prevent protein production is another effective antimicrobial strategy.

-

Membrane Disruption: Some antibiotics can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

The following diagram illustrates the potential points of interference for an antibiotic within a Gram-positive bacterial cell.

Caption: Hypothetical mechanisms of action for this compound against Gram-positive bacteria.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section outlines standard experimental protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

-

The plate is incubated at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, the wells are visually inspected for turbidity.

-

The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

-

Macromolecular Synthesis Inhibition Assays

Objective: To determine if this compound selectively inhibits the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).

Methodology (Radiolabeled Precursor Incorporation):

-

Bacterial Culture and Treatment:

-

A mid-logarithmic phase culture of the test bacterium is divided into several aliquots.

-

Each aliquot is treated with this compound at a concentration known to be inhibitory (e.g., 4x MIC). A control aliquot receives no antibiotic.

-

-

Addition of Radiolabeled Precursors:

-

To each aliquot, a specific radiolabeled precursor is added:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine or [³⁵S]methionine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

-

Time-Course Sampling:

-

Samples are taken from each aliquot at various time points (e.g., 0, 5, 10, 20, 30 minutes) after the addition of the radiolabeled precursor.

-

-

Precipitation and Measurement:

-

The macromolecules in each sample are precipitated using a cold acid (e.g., trichloroacetic acid).

-

The precipitate is collected on a filter, and the unincorporated radiolabel is washed away.

-

The amount of radioactivity incorporated into the macromolecules on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of incorporation of each radiolabeled precursor in the antibiotic-treated samples is compared to the control. A significant reduction in the incorporation of a specific precursor indicates that this compound may be inhibiting that particular synthesis pathway.

-

The following diagram illustrates the general workflow for a macromolecular synthesis inhibition assay.

Caption: Workflow for a macromolecular synthesis inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics against Gram-positive pathogens. While its precise mechanism of action remains to be fully elucidated, this guide provides a framework for future investigations. The lack of extensive, publicly available data on this compound highlights the need for further research to determine its specific molecular target(s) and to obtain a comprehensive profile of its antibacterial activity.

Future research should focus on:

-

Comprehensive MIC testing against a broad panel of clinical isolates of Gram-positive bacteria.

-

Systematic macromolecular synthesis inhibition studies to pinpoint the primary cellular process affected by this compound.

-

Identification of the molecular target using techniques such as affinity chromatography coupled with mass spectrometry or genetic screens for resistant mutants.

-

Structural biology studies to understand the interaction between this compound and its target at the atomic level.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and its analogues in the ongoing battle against antibiotic resistance.

Spectroscopic analysis of Sakyomicin D (NMR, mass spectrometry)

Spectroscopic Analysis of Sakyomicin D: A Technical Guide

Introduction

This compound is a member of the angucycline class of antibiotics, a group of natural products known for their complex polycyclic aromatic structures and diverse biological activities. The structural elucidation of such molecules is a cornerstone of natural product chemistry, heavily relying on a suite of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis that would be employed to characterize this compound. While the original literature proposes the structure of this compound based on spectroscopic comparison to its congeners like Sakyomicin A, this guide outlines the comprehensive analysis required for de novo structure determination and verification.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the spectroscopic analysis of this compound and similar complex natural products.

Data Presentation: Spectroscopic Data Templates

Comprehensive spectroscopic data is pivotal for unambiguous structure elucidation. The following tables are templates illustrating the expected data from a full NMR and MS analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | e.g., 7.85 | d | e.g., 8.2 |

| e.g., H-2 | e.g., 7.50 | t | e.g., 7.5 |

| ... | ... | ... | ... |

This table would summarize the proton NMR data, including chemical shifts (δH), signal splitting patterns (multiplicity), and coupling constants (J).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| e.g., C-1 | e.g., 182.5 |

| e.g., C-2 | e.g., 128.0 |

| ... | ... |

This table would detail the carbon-13 NMR chemical shifts (δC), crucial for identifying the carbon skeleton of the molecule.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | Formula | Calculated m/z | Measured m/z | Δ (ppm) |

| [M+H]⁺ | e.g., C₂₅H₂₄O₁₀ | e.g., 485.1442 | e.g., 485.1445 | e.g., 0.6 |

| [M+Na]⁺ | e.g., C₂₅H₂₄O₁₀Na | e.g., 507.1261 | e.g., 507.1263 | e.g., 0.4 |

This table presents the results of high-resolution mass spectrometry, which provides highly accurate mass measurements to determine the elemental composition of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.[3]

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation:

-

NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the molecular structure.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of this compound (e.g., 10-50 µg/mL) is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

-

Instrumentation:

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

-

Data Acquisition:

-

The instrument is operated in positive or negative ion mode to determine which provides better sensitivity for this compound.

-

A full scan mass spectrum is acquired over a relevant mass range (e.g., m/z 100-1000).

-

The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation data, which provides further structural information.

-

Mandatory Visualizations

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the isolation and structure elucidation of this compound.

Logical Relationship of 2D NMR Experiments

References

Sakyomicin D and its Analogues: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin D, a member of the angucycline class of antibiotics, has been identified as an active agent against Gram-positive bacteria. While specific quantitative biological data for this compound and its synthetic analogues are limited in publicly available literature, the broader family of angucyclines exhibits significant cytotoxic and antitumor properties. This document provides a comprehensive overview of the known biological activities of this compound and related angucycline compounds, detailed experimental protocols for assessing their efficacy, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and Angucyclines

This compound is a quinone-type antibiotic produced by a strain of Nocardia.[1][2] It belongs to the angucycline group, the largest class of type II polyketide synthase-engineered natural products.[3] Angucyclines are characterized by a benz[a]anthracene backbone and are known for their diverse and potent biological activities, primarily as antibacterial and anticancer agents.[3] While Sakyomicins A, B, C, and D have been noted for their activity against Gram-positive bacteria, detailed studies on this compound itself are scarce.[1][2] However, the well-documented biological profiles of other angucyclines provide valuable insights into the potential therapeutic applications of this compound and its prospective analogues.

Biological Activity of Angucyclines

The biological activity of angucyclines is extensive, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and their effectiveness against multidrug-resistant (MDR) cancer cells.

Antibacterial Activity

Sakyomicins, including this compound, are known to be active against Gram-positive bacteria.[1][2] The naphthoquinone moiety present in related compounds like Sakyomicin A is crucial for their biological activities.[4]

Table 1: Qualitative Antibacterial Activity of Sakyomicins

| Compound | Target Organisms | Activity | Reference |

| Sakyomicin A, B, C, D | Gram-positive bacteria | Active | [1][2] |

Cytotoxic and Antitumor Activity of Angucycline Analogues

Numerous studies have demonstrated the potent cytotoxic effects of various angucycline compounds against a range of human cancer cell lines. The data presented below is for representative angucyclines and serves as a proxy for the potential activity of this compound analogues.

Table 2: Cytotoxic Activity of Representative Angucycline Antibiotics

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Moromycin B | MCF-7 | Breast | 0.67 | [5] |

| MDA-MB-231 | Breast | 0.23 | [5] | |

| BT-474 | Breast | 0.16 | [5] | |

| Saquayamycin B | HepG-2 | Liver | 0.135 | [6] |

| SMMC-7721 | Liver | 0.033 | [6] | |

| PLC/PRF/5 | Liver | 0.244 | [6] | |

| MCF-7 | Breast | 0.24 | [5] | |

| MDA-MB-231 | Breast | 0.18 | [5] | |

| BT-474 | Breast | 0.21 | [5] | |

| Saquayamycin B1 | MCF-7 | Breast | 0.29 | [5] |

| MDA-MB-231 | Breast | 0.20 | [5] | |

| BT-474 | Breast | 0.25 | [5] | |

| Landomycin E | MDA-MB-231 | Breast | 0.76 (mg/mL) | [7] |

| HL-60 | Leukemia | 1.87 (mg/mL) | [7] | |

| KB-3-1 | Cervical | 4.3 (mg/mL) | [7] | |

| Marmycin A | HCT-116 | Colon | 0.0605 | [3] |

| Marmycin B | HCT-116 | Colon | 1.09 | [3] |

| Asukamycin | Various | Tumor | 1-5 | [8] |

Mechanism of Action

The anticancer activity of angucyclines like landomycin E is often mediated through the potent induction of apoptosis.[9] This process can be a consequence of rapid mitochondrial damage.[9] Some angucyclines are also effective against multidrug-resistant cancer cells, suggesting mechanisms that circumvent common resistance pathways.[9] For instance, the cytotoxicity of landomycin E is only weakly affected by the overexpression of P-glycoprotein (P-gp) and MRP1, and not at all by ABCG2 expression.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound and its analogues.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compound (this compound or analogue)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35 ± 1 °C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

-

-

Incubation:

-

Incubate the plate at 35 ± 1 °C for 16-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard colorimetric assay for assessing cell viability.[14][15]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Test compound (this compound or analogue)

-

Human cancer cell line (e.g., MCF-7, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density that allows for exponential growth during the assay period (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of a novel natural product like this compound.

Conclusion

This compound, as a member of the angucycline family, holds promise as a bioactive compound, particularly against Gram-positive bacteria. While specific data on this compound is limited, the broader class of angucyclines demonstrates significant potential as anticancer agents. The information and protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and the development of novel analogues with therapeutic potential. Future studies should focus on obtaining quantitative antibacterial data for this compound, synthesizing a library of analogues, and conducting comprehensive in vitro and in vivo evaluations to fully elucidate their therapeutic utility.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Investigating the Antibacterial Spectrum of Sakyomicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakyomicin D is a quinone-type antibiotic known to be produced by a strain of Nocardia.[1] While research has indicated its activity against Gram-positive bacteria, a comprehensive public database of its specific antibacterial spectrum, particularly quantitative data such as Minimum Inhibitory Concentrations (MICs), remains limited. This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial potential, drawing parallels with the broader class of quinone antibiotics. It outlines detailed experimental protocols for determining its antibacterial spectrum and discusses its likely mechanism of action based on related compounds. This document aims to serve as a valuable resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. The genus Nocardia has been identified as a promising source of new antibiotics with diverse chemical structures and biological activities.[1][2] Sakyomicins, a group of quinone-type antibiotics isolated from a Nocardia species, have demonstrated activity against Gram-positive bacteria. This guide focuses specifically on this compound, providing a framework for its investigation as a potential antibacterial drug candidate.

Antibacterial Spectrum of this compound

It is crucial to note that the following data is for Chrysomycin A and is presented here as a potential analogue for the antibacterial spectrum of this compound. Experimental determination of this compound's specific MIC values is essential.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of a Related Quinone Antibiotic (Chrysomycin A) [3]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 - 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 2 |

| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | 0.5 - 2 |

| Bacillus subtilis NBRC 3134 | Gram-positive | 0.5 - 2 |

| Micrococcus luteus NBRC 12708 | Gram-positive | 0.5 - 2 |

Experimental Protocols

To facilitate further research into the antibacterial properties of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial suspension in broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 10 µL of the standardized inoculum to each well.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound-impregnated paper disks

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

-

Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the bacterium to this compound. The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized charts, which would need to be developed for this compound.

Probable Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, as a member of the quinone class of antibiotics, it is highly probable that its antibacterial activity stems from the inhibition of essential bacterial enzymes involved in DNA replication.[4] Quinolone antibiotics are known to target DNA gyrase and topoisomerase IV.[5]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and bacterial DNA, quinone antibiotics trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The naphthoquinone moiety present in Sakyomicin A, a related compound, has been shown to be essential for its biological activities.[6]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of quinone antibiotics.

Caption: Proposed mechanism of action for quinone antibiotics.

Experimental and Drug Development Workflows

The following diagrams illustrate the typical workflows for investigating the antibacterial spectrum of a new compound and its subsequent progression in the drug development pipeline.

Caption: Workflow for determining the antibacterial spectrum.

Caption: Logical flow in early-stage antibiotic development.

Conclusion

This compound, a quinone-type antibiotic from Nocardia, represents a potential candidate for further investigation in the fight against Gram-positive bacterial infections. While specific data on its antibacterial spectrum and mechanism of action are currently limited, this guide provides a comprehensive framework for researchers to pursue these critical investigations. The outlined experimental protocols and the proposed mechanism of action, based on the broader class of quinone antibiotics, offer a solid starting point for elucidating the full therapeutic potential of this compound. Further research to determine its precise MIC values against a diverse panel of clinical isolates and to confirm its molecular target(s) is strongly encouraged.

References

- 1. The genus Nocardia as a source of new antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the naphthoquinone moiety in the biological activities of sakyomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Sakyomicin D as a potential lead compound for drug discovery

Initial findings indicate that Sakyomicin D, a quinone-type antibiotic, demonstrates activity against Gram-positive bacteria. However, a comprehensive analysis of publicly available scientific literature reveals a significant lack of in-depth data, hindering its progression as a viable lead compound in modern drug discovery.

This compound, along with its counterparts Sakyomicin A, B, and C, was first isolated from the fermentation broth of a Nocardia species.[1] Early research identified these compounds as having antibacterial properties, specifically targeting Gram-positive bacteria.[1] Despite this initial discovery, subsequent detailed investigations into its quantitative biological activity, mechanism of action, and potential for therapeutic development appear to be strikingly limited in the public domain.

This technical guide aims to consolidate the sparse available information on this compound and to highlight the significant knowledge gaps that researchers and drug development professionals would need to address to evaluate its true potential as a lead compound.

Biological Activity: A Call for Quantitative Analysis

Table 1: Summary of Biological Activity Data for this compound

| Target Organism/Cell Line | Assay Type | Metric | Value | Reference |

| Gram-positive bacteria | Antibacterial Activity | Qualitative | Active | [1] |

This table reflects the limited publicly available data. Further research is required to populate this with quantitative metrics.

Experimental Protocols: Reconstructing the Foundations

The foundational experiments for this compound involved its isolation and the initial assessment of its antibacterial properties. While the original publication provides a general overview of the methodology, detailed, replicable protocols are necessary for modern research endeavors.

Isolation and Purification

This compound was originally isolated from the fermentation broth of a Nocardia strain.[1] The general workflow for such a process would typically involve the following steps:

Figure 1. General workflow for the isolation of this compound.

A detailed protocol would necessitate specifics on the fermentation media and conditions, the solvents used for extraction, and the types of chromatography (e.g., silica gel, size exclusion) along with the corresponding solvent systems.

Antibacterial Susceptibility Testing

To quantitatively assess the antibacterial activity of this compound, standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) should be employed. A typical workflow for determining the MIC of a compound is as follows:

Figure 2. Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action: An Unexplored Frontier

The mechanism by which this compound exerts its antibacterial effect remains unelucidated in the available literature. As a quinone-type compound, it could potentially interfere with cellular respiration, induce oxidative stress, or inhibit essential enzymes. To investigate its mechanism of action, a series of experiments would be required.

Table 2: Proposed Experiments to Elucidate the Mechanism of Action of this compound

| Experimental Approach | Objective |

| Macromolecular Synthesis Assays | To determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis. |

| Membrane Integrity Assays | To assess if the compound disrupts bacterial cell membranes. |

| Reactive Oxygen Species (ROS) Assay | To investigate the induction of oxidative stress. |

| Target Identification Studies | To identify the specific molecular target(s) of this compound. |

Future Directions and Conclusion

This compound represents a natural product with documented, albeit poorly characterized, antibacterial activity. For it to be considered a viable lead compound for drug discovery, a significant research effort is required. The immediate priorities should be to re-isolate and confirm the structure of this compound, followed by a thorough in vitro evaluation of its antibacterial spectrum and potency. Subsequently, detailed mechanism of action studies and preliminary in vivo efficacy and toxicity assessments would be necessary. Without this fundamental data, this compound will remain an obscure molecule with unrealized potential in the vast landscape of natural product antibiotics.

References

The Genetic Blueprint of Sakyomicin D Production in Nocardia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin D, a member of the angucycline class of antibiotics, exhibits potent bioactivity, making it a molecule of significant interest for therapeutic development. Produced by species of the bacterial genus Nocardia, the genetic underpinnings of this compound biosynthesis are crucial for understanding its formation and for harnessing its potential through metabolic engineering. While the complete biosynthetic gene cluster (BGC) for this compound has not been explicitly detailed in a single comprehensive study, analysis of homologous angucycline pathways in related actinomycetes allows for the construction of a putative biosynthetic pathway and the identification of key genetic components. This technical guide synthesizes available data to provide an in-depth overview of the genetic basis for this compound production in Nocardia, including proposed enzymatic functions, detailed experimental protocols for genetic manipulation, and a framework for quantitative analysis.

Proposed this compound Biosynthetic Gene Cluster

Based on the well-characterized biosynthesis of other angucycline antibiotics, the this compound BGC in Nocardia is predicted to be a type II polyketide synthase (PKS) cluster. These clusters typically encode a core set of enzymes responsible for the assembly of the polyketide backbone, along with tailoring enzymes that modify the initial scaffold to generate the final complex structure.

Table 1: Proposed Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene (Putative) | Proposed Function | Homology/Evidence |

| sakA | Minimal PKS (Ketosynthase α subunit) | Core enzyme in type II PKS systems for angucyclines. |

| sakB | Minimal PKS (Ketosynthase β subunit/Chain length factor) | Core enzyme in type II PKS systems for angucyclines. |

| sakC | Acyl carrier protein (ACP) | Core enzyme in type II PKS systems for angucyclines. |

| sakD | Aromatase/Cyclase | Catalyzes the initial cyclization and aromatization of the polyketide chain. |

| sakE | Second ring cyclase | Involved in the formation of the angular ring structure characteristic of angucyclines. |

| sakF | Ketoreductase | Reduces a specific keto group on the polyketide intermediate. |

| sakG | Oxygenase | Catalyzes key hydroxylation or epoxidation steps. |

| sakH | Methyltransferase | Adds methyl groups to the angucycline scaffold. |

| sakI | Glycosyltransferase | Attaches sugar moieties to the aglycone. |

| sakJ | Dehydratase | Removes water molecules during the tailoring phase. |

| sakR | Regulatory protein (e.g., SARP family) | Controls the expression of the biosynthetic genes. |

| sakT | Transporter protein | Exports the final this compound molecule out of the cell. |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the iterative condensation of acetyl-CoA and malonyl-CoA units by the minimal PKS (SakA, SakB, and SakC) to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions catalyzed by cyclases (SakD and SakE) to generate the characteristic benz[a]anthracene core of angucyclines. Subsequent tailoring reactions, including ketoreduction, oxygenation, methylation, glycosylation, and dehydration, are carried out by the other enzymes in the cluster to yield the final this compound structure.

Experimental Protocols for Genetic Manipulation in Nocardia

The following protocols are adapted from established methods for genetic manipulation in Nocardia and related actinomycetes and can be optimized for a specific this compound-producing strain.

Gene Knockout using CRISPR/Cas9

This protocol describes the inactivation of a target gene (e.g., a tailoring enzyme) in the this compound BGC to generate a mutant strain and potentially new derivatives.

Workflow Diagram:

Methodology:

-

sgRNA Design and Vector Construction:

-

Design a 20-bp single guide RNA (sgRNA) sequence targeting an early coding region of the gene of interest. Ensure the target sequence is unique within the Nocardia genome to minimize off-target effects.

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

-

Ligate the annealed sgRNA into a suitable CRISPR/Cas9 vector, such as pCRISPomyces-2, that has been linearized with the appropriate restriction enzyme.

-

-

Preparation of Electrocompetent Nocardia Cells:

-

Grow the Nocardia strain in a suitable liquid medium (e.g., TSB) to mid-log phase.

-

Harvest the cells by centrifugation and wash them multiple times with ice-cold, sterile 10% glycerol.

-

Resuspend the cell pellet in a small volume of 10% glycerol to obtain a dense cell suspension.

-

-

Electroporation:

-

Mix the electrocompetent cells with the CRISPR/Cas9 plasmid DNA.

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Apply an electrical pulse using an electroporator with optimized settings for Nocardia.

-

Immediately add recovery medium and incubate for several hours at the optimal growth temperature.

-

-

Selection and Screening:

-

Plate the cell suspension on a suitable agar medium containing the appropriate antibiotic for selecting transformants.

-

Incubate the plates until colonies appear.

-

Isolate genomic DNA from individual colonies and perform PCR using primers flanking the target gene to screen for the desired deletion.

-

-

Validation:

-

Sequence the PCR products from putative knockout mutants to confirm the precise deletion.

-

Perform HPLC or LC-MS analysis of the culture extracts from the confirmed mutants to assess the impact on this compound production and to identify any new metabolites.

-

Overexpression of a Regulatory Gene

This protocol describes the overexpression of a putative regulatory gene (e.g., sakR) to potentially increase the production of this compound.

Methodology:

-

Vector Construction:

-

Amplify the coding sequence of the regulatory gene from Nocardia genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into an E. coli-Nocardia shuttle vector under the control of a strong constitutive promoter (e.g., ermE*p).

-

-

Transformation:

-

Introduce the overexpression vector into the Nocardia strain using the electroporation protocol described above.

-

-

Selection and Validation:

-

Select for transformants on antibiotic-containing plates.

-

Confirm the presence of the overexpression plasmid in the transformants by PCR.

-

-

Quantitative Analysis of Production:

-

Cultivate the wild-type and overexpression strains under identical fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Quantify the production of this compound using a validated HPLC method with a standard curve.

-

Quantitative Analysis of this compound Production

Table 2: Framework for Quantitative Analysis of this compound Production

| Parameter | Method | Expected Outcome |

| Fermentation Titer | HPLC analysis of culture extracts against a this compound standard curve. | Provides the concentration of this compound (in mg/L or µg/mL) in the fermentation broth. |

| Specific Productivity | Normalization of the fermentation titer to the dry cell weight of the biomass. | Allows for comparison of the production efficiency between different strains or fermentation conditions. |

| Gene Expression Levels | Quantitative real-time PCR (qRT-PCR) of key biosynthetic genes (e.g., PKS, regulatory genes). | Correlates the level of gene expression with the production of this compound. |

Conclusion

This technical guide provides a comprehensive overview of the putative genetic basis for this compound production in Nocardia. While the exact biosynthetic gene cluster awaits full experimental elucidation, the proposed pathway and the detailed experimental protocols for genetic manipulation offer a solid foundation for researchers to explore and engineer the biosynthesis of this promising antibiotic. Future work should focus on the definitive identification and characterization of the this compound BGC, which will unlock the full potential for its rational metabolic engineering and the development of novel angucycline derivatives with improved therapeutic properties.

Methodological & Application

Application Notes and Protocols: Broth Microdilution Method for Sakyomicin D Antibacterial Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakyomicin D, a member of the quinone-type antibiotic family, has demonstrated activity against Gram-positive bacteria.[1] To quantitatively assess its antibacterial efficacy, the broth microdilution method is a precise and widely adopted technique for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This document provides a detailed protocol for utilizing the broth microdilution method to evaluate the antibacterial activity of this compound. The method described herein aligns with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. This is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains.[3][7] Following incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The lowest concentration of this compound that completely inhibits visible growth is recorded as the MIC.[2][3][7]

Materials and Equipment

Reagents:

-

This compound (of known purity)

-

Dimethyl sulfoxide (DMSO) (for stock solution preparation)[8][9]

-

Sterile deionized water

-

Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis)

-

Positive control antibiotic (e.g., Vancomycin)

-

Sterile saline (0.85%)

-

Resazurin sodium salt (optional, for viability indication)

Equipment:

-

Sterile 96-well, U-bottom microtiter plates

-

Multichannel pipette (8- or 12-channel)

-

Single-channel micropipettes

-

Sterile pipette tips

-

Sterile reservoirs

-

Incubator (35 ± 2°C)[11]

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards (0.5)[10]

-

Microplate reader (optional)

-

Biosafety cabinet

Experimental Workflow

Caption: Workflow for the broth microdilution assay.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[8]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[2]

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

Broth Microdilution Assay

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

-

Prepare a working solution of this compound by diluting the stock solution in CAMHB.

-

Add 100 µL of the highest concentration of this compound to be tested to well 1 of the desired rows.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will result in a range of concentrations across the 10 wells.

-

Well 11 will serve as the growth control (containing only broth and the bacterial inoculum).

-

Well 12 will serve as the sterility control (containing only broth).

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 2.5) to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate with a sterile lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7][11]

Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][3]

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these conditions are not met, the assay is invalid.

Data Presentation

The results of the broth microdilution assay should be recorded in a clear and organized manner.

Table 1: MIC of this compound against Test Organisms

| Test Organism | This compound MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) | Interpretation |

| Staphylococcus aureus ATCC 29213 | |||

| MRSA Clinical Isolate 1 | |||

| Bacillus subtilis ATCC 6633 | |||

| Enterococcus faecalis ATCC 29212 |

Table 2: Example of a 96-Well Plate Layout and Results

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (Growth Control) | 12 (Sterility Control) |

| This compound (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0 | 0 |

| S. aureus | - | - | - | - | + | + | + | + | + | + | + | - |

| B. subtilis | - | - | - | + | + | + | + | + | + | + | + | - |

(-) indicates no visible growth; (+) indicates visible growth.

From the example in Table 2, the MIC of this compound for S. aureus is 8 µg/mL, and for B. subtilis, it is 16 µg/mL.

Quality Control

To ensure the accuracy and reproducibility of the results, it is crucial to include quality control strains with known MIC values in each assay. Reference strains recommended by CLSI, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, should be used.[2] The obtained MIC values for these strains should fall within the established acceptable ranges.

Troubleshooting

| Issue | Possible Cause | Solution |

| Growth in sterility control well | Contamination of broth or plate | Repeat assay with new sterile materials. |

| No growth in growth control well | Inoculum too low, inactive bacteria | Prepare fresh inoculum and ensure its viability. |

| MIC values are consistently too high | Inoculum is too heavy | Re-standardize the inoculum to 0.5 McFarland. |

| MIC values are consistently too low | Inoculum is too light | Re-standardize the inoculum to 0.5 McFarland. |

| "Skipped" wells (growth at a higher concentration than a well with no growth) | Inaccurate pipetting, contamination | Review pipetting technique and ensure aseptic conditions. |

Conclusion

The broth microdilution method is a reliable and efficient technique for determining the antibacterial activity of this compound. Adherence to standardized protocols, including proper inoculum preparation, use of quality control strains, and accurate interpretation of results, is essential for generating reproducible and meaningful data. This information is critical for the further development of this compound as a potential therapeutic agent.

Logical Relationship of Controls

Caption: Logic diagram for assay control validation.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. goldbio.com [goldbio.com]

- 12. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]

High-Performance Liquid Chromatography (HPLC) method for Sakyomicin D analysis

Introduction to Sakyomicin D and Analytical Needs

This compound is a naturally occurring antibiotic belonging to the angucycline class of compounds. As with many natural products under investigation for therapeutic potential, a reliable and validated analytical method is crucial for various stages of research and development, including:

-

Purity assessment of isolated or synthesized this compound.

-

Quantification in fermentation broths or cell cultures.

-

Stability-indicating assays for formulation development.

-

Pharmacokinetic studies involving the determination of this compound concentrations in biological fluids.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a UV-Vis or photodiode array (PDA) detector, is the method of choice for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy.

Physicochemical Properties of this compound

A successful HPLC method development is predicated on the physicochemical properties of the analyte. Key properties for this compound are:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₈ | [1] |

| Molecular Weight | 374.34 g/mol | [1] |

| Chemical Class | Angucycline | [2] |

| Structure | Complex polycyclic aromatic ketone. | [3] |

| UV-Vis Absorbance | Expected to have strong UV absorbance due to its chromophoric structure. The exact λmax needs to be determined experimentally but is anticipated to be in the range of 200-400 nm. | |

| Solubility | Solubility in common HPLC solvents (e.g., methanol, acetonitrile, water) needs to be determined experimentally to prepare standards and samples. |

Proposed HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for this compound.

3.1. Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Ultrapure water (18.2 MΩ·cm)

-

HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)

-

HPLC-grade phosphoric acid

3.2. Instrumentation

-

An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatography data system (CDS) for data acquisition and processing.

3.3. Initial Method Scouting

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile stationary phase for a wide range of compounds.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Formic acid is used to improve peak shape and ionization efficiency if mass spectrometry (MS) detection is considered later.

-

-

Wavelength Selection:

-

Prepare a dilute solution of this compound in the mobile phase.

-

Using the PDA detector, acquire the UV-Vis spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax) for quantification.

-

-

Gradient Elution:

-

Start with a broad gradient to determine the approximate elution time of this compound.

-

Example Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

3.4. Method Optimization

Based on the initial scouting run, optimize the following parameters to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes):

-

Gradient Slope: Adjust the steepness of the gradient around the elution time of this compound to improve resolution from any impurities.

-

Mobile Phase Modifier: If peak tailing is observed, consider using a different acid (e.g., phosphoric acid for UV detection only) or adjusting its concentration.

-

Organic Solvent: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes for aromatic compounds.

-

Flow Rate and Column Temperature: Adjust to fine-tune retention time and improve peak efficiency.

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC Method Development of this compound.

Protocol for HPLC Method Validation

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

5.1. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

| Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Peak purity analysis (for PDA), no interfering peaks at the retention time of this compound in blank and placebo samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels (low, medium, high). |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | |

| Repeatability (Intra-day) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Intermediate Precision (Inter-day) | Precision within-laboratory variations: different days, different analysts, different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate, temperature, mobile phase composition. |

Logical Relationship for Method Validation Steps

Caption: Key Steps for HPLC Method Validation.

Conclusion

This application note provides a comprehensive framework for developing and validating an HPLC method for the analysis of this compound. By following a systematic approach of method scouting, optimization, and validation against established criteria, a reliable and robust analytical method can be established. Such a method is indispensable for the continued research and development of this compound as a potential therapeutic agent.

References

- 1. This compound | 86413-77-6 [chemicalbook.com]

- 2. Sakyomicin A | C19H16O8 | CID 3086225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structures of new antibiotic substances, sakyomicin A, B, C, and D; X-ray crystal and molecular structure of sakyomicin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Testing Sakyomicin D Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Sakyomicin D on cultured cells. The protocols detailed below are foundational methods for determining cell viability and elucidating the mechanisms of cell death induced by a test compound.

Introduction to Cytotoxicity Testing

Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential of a compound to cause cell damage or death.[1][2] These in vitro assays measure various cellular parameters to determine the concentration at which a substance exhibits toxic effects. Common endpoints include loss of membrane integrity, inhibition of metabolic activity, and induction of apoptosis (programmed cell death).

This document outlines protocols for three widely used cytotoxicity assays:

-

MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[3][4]

-

LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5][6][7]

-

Apoptosis Assay (Annexin V/Propidium Iodide): Differentiates between viable, apoptotic, and necrotic cells.[8][9][10]

Experimental Workflow Overview

A typical workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to data analysis.

Figure 1: General experimental workflow for cytotoxicity testing.

Cell Culture Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical and should be relevant to the intended application of this compound. For general cytotoxicity screening, commonly used cell lines include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

General Cell Culture Conditions:

-

Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Cell Seeding for Cytotoxicity Assays

Proper cell seeding density is crucial for reproducible results. The optimal density depends on the cell line's growth rate and the assay duration.

Protocol:

-

Harvest cells from a culture flask using trypsin-EDTA.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired concentration.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[5]

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.[5]

Cytotoxicity Assay Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-